Lidocaine Impurity K

Übersicht

Beschreibung

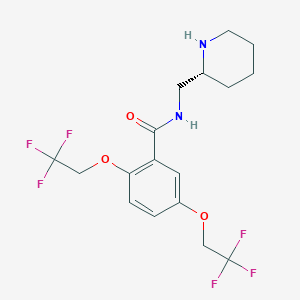

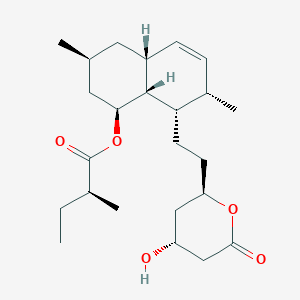

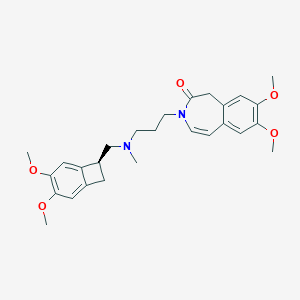

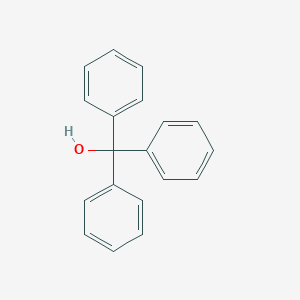

Lidocaine Impurity K, also known as N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride, is an impurity standard of Lidocaine . Lidocaine is a local numbing agent, which works by altering the signal conduction in neurons by blocking the fast voltage-gated Na+ channels .

Molecular Structure Analysis

The molecular formula of Lidocaine Impurity K is C13H21ClN2O, and its molecular weight is 256.77 . Further structural analysis would require more specific data such as infrared, mass, and nuclear magnetic resonance spectroscopy .Wissenschaftliche Forschungsanwendungen

1. Development of Lidocaine-Loaded Dissolving Microneedle for Rapid and Efficient Local Anesthesia

- Methods of Application : Using hyaluronic acid and lidocaine to produce the drug solution, a lidocaine HCl encapsulated DMN (Li-DMN) was fabricated by centrifugal lithography. The drug delivery rate and local anesthetic quality of Li-DMNs were evaluated using the pig cadaver insertion test and Von Frey behavior test .

- Results or Outcomes : Results showed that Li-DMNs could deliver sufficient lidocaine for anesthesia that is required to be utilized for clinical level. Results from the von Frey test showed that the anesthetic effect of Li-DMNs was observed within 10 min after administration, thus confirming fast onset time .

2. Physicochemical and Structural Properties of Lidocaine-Based Ionic Liquids with Anti-Inflammatory Anions

- Summary of Application : Lidocaine-based ionic liquids, with ibuprofen and salicylate as counterion, were prepared first. Their structures were confirmed by infrared, mass and 1 H and 13 C nuclear magnetic resonance spectroscopy .

- Methods of Application : The density, viscosity and electrical conductivity at different temperatures, as well as the thermal stability and structural properties of these ionic liquids were examined. The interactions and structures of the studied ionic liquids were analyzed based on the measured density values, viscosity, electrical conductivity, and calculated values of thermal expansion coefficients and activation energy of viscous flow .

- Results or Outcomes : The Newtonian behaviour of lidocaine ibuprofenate was confirmed from viscosity measurement results, while it was impossible to determine for lidocaine salicylate .

3. Stability Indicating HPLC Method to Quantify Lidocaine

- Summary of Application : A stability indicating High Performance Liquid Chromatography (HPLC) method was developed to quantify Lidocaine from Polyethylene-co-Vinyl Acetate (EVA) matrices and biological fluids .

- Methods of Application : The method guarantees the resolution of lidocaine from the degradation products obtained from alkaline and oxidative stress. Chromatographic separation of lidocaine was achieved with a retention time of 7 min using a C18 column with a mobile phase comprising acetonitrile and potassium dihydrogen phosphate buffer .

- Results or Outcomes : The calibration curve was found to be linear within the concentration range of 0.40–50.0 μg/mL. Intra-day and inter-day accuracy ranged between 95.9% and 99.1%, with precision (% RSD) below 6.70% .

4. Analysis of Lidocaine and Its Metabolite in Biological Fluids

- Summary of Application : A robust liquid chromatography–tandem mass spectrometry (LC–MS-MS) method has been developed and validated for the determination of lidocaine (LIDO) and its metabolite (monoethylglycinexylidide (MEGX)) in serum .

- Methods of Application : One hundred microliters of bovine serum were spiked with LIDO-d10 as internal standard and deproteinized with acetonitrile prior to solid-phase extraction purification using strong cation exchange cartridge .

- Results or Outcomes : The instrumental linearity was verified from 0.4 to 1,000 ng/mL obtaining determination coefficients ( r2) of >0.99. The limit of quantification (LOQ) was set at 1 ng/mL for both LIDO and MEGX .

5. Comparison of Lidocaine-Containing Topical Anesthetics

- Summary of Application : This study compared five commonly-available lidocaine preparations and their levels of absorption when applied to the face .

- Methods of Application : The five topical anesthetics were applied to each patient’s face and neck and covered with an occlusive dressing for 60 minutes. Blood was drawn at 90, 120, 150, 240, and 480 minutes to measure serum levels of lidocaine and monoethylglycinexylidide (MEGX) .

- Results or Outcomes : The OTC preparations had the highest serum lidocaine and MEGX levels. There were significant interindividual differences between the serum levels of MEGX and lidocaine in all groups .

6. Injectable Lidocaine Hydrochloride

- Summary of Application : Lidocaine hydrochloride is administered by direct intravenous injection and continuous intravenous infusion . It is also administered by intramuscular injection .

- Methods of Application : Lidocaine hydrochloride products containing preservatives should not be given intravenously. Products containing epinephrine should not be used to treat arrhythmias .

- Results or Outcomes : Buffering lidocaine hydrochloride injection with sodium bicarbonate has been used to reduce pain on injection .

Safety And Hazards

Zukünftige Richtungen

Lidocaine and its impurities have potential for future research, particularly in the field of pain management. There is interest in understanding the pathophysiology of Lidocaine metabolism to minimize the risk of morbidity and mortality associated with its use . Additionally, the potential for drug interactions due to Lidocaine’s metabolism by the cytochrome P450 system is a significant area of study .

Eigenschaften

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[ethyl(methyl)amino]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.ClH/c1-5-15(4)9-12(16)14-13-10(2)7-6-8-11(13)3;/h6-8H,5,9H2,1-4H3,(H,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBBVJVUJAPCDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC(=O)NC1=C(C=CC=C1C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lidocaine Impurity K | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B194594.png)

![Methanone, (4-chlorophenyl)[4-(1-methylethoxy)phenyl]-](/img/structure/B194601.png)